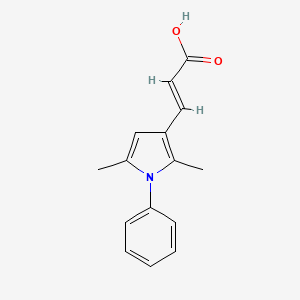

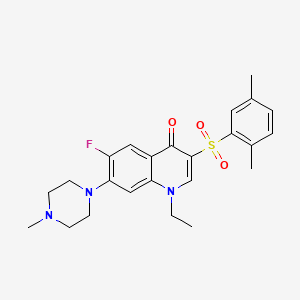

![molecular formula C8H12N4O3 B2679847 2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid CAS No. 1397001-06-7](/img/structure/B2679847.png)

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid” is a compound with the empirical formula C5H7N3O3 . It is also known as α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including compounds similar to the one , has been reported in the literature . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular weight of “this compound” is 157.13 . The SMILES string representation of the molecule is OC(C(O)CN1N=CN=C1)=O .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, it was found that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Physical And Chemical Properties Analysis

The compound is a reference material with an assay of ≥95.0% (HPLC) . It has a limited shelf life and should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid and its derivatives have been synthesized and evaluated for antimicrobial activities. The synthesis process involves reactions that lead to the formation of triazole derivatives, which are then tested for potential antimicrobial properties. Some compounds in this category have shown promising antimicrobial activities, highlighting their potential in developing new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).

Recovery and Extraction Applications

The acid's structural framework is also explored in studies focused on the recovery and extraction of propionic acid from aqueous solutions. Techniques such as reactive extraction, involving specific extractants, demonstrate the compound's relevance in chemical engineering and industrial applications, where propionic acid plays a significant role (Keshav, Chand, & Wasewar, 2009).

Imaging Studies for Brain Tumors

In the medical field, derivatives of this compound have been synthesized and used in positron emission tomography (PET) studies for brain tumor imaging. These studies reveal the compound's potential in aiding the diagnosis and monitoring of brain tumors, providing a pathway for novel diagnostic agents (McConathy et al., 2010).

Structural Characterization

Structural characterization studies have been conducted on derivatives of this compound to understand its properties better. Such research provides foundational knowledge essential for further applications in pharmaceuticals and materials science (Shuang-hu, 2014).

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Related compounds have been shown to affect pathways related to cell proliferation and apoptosis .

Result of Action

Related compounds have been shown to exhibit cytotoxic effects towards cancer cells, while demonstrating very weak cytotoxic effects towards normal cells .

Action Environment

The synthesis of related compounds has been shown to be highly selective and environmentally benign .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-6(8(14)15)11-7(13)2-3-12-5-9-4-10-12/h4-6H,2-3H2,1H3,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRMNFNRNBJYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCN1C=NC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

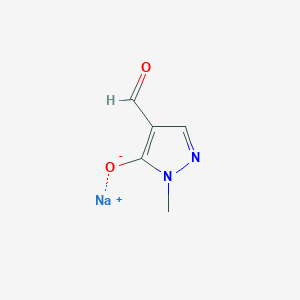

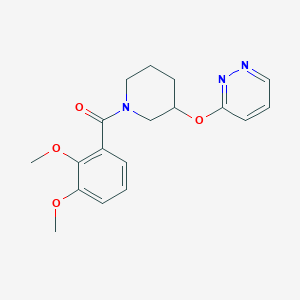

![N-(4-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2679765.png)

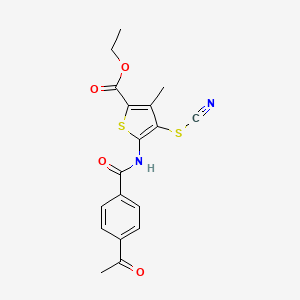

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2679768.png)

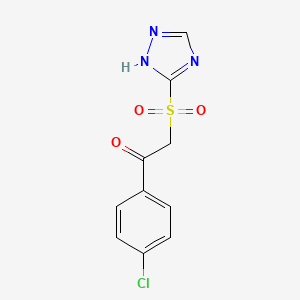

![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2679771.png)

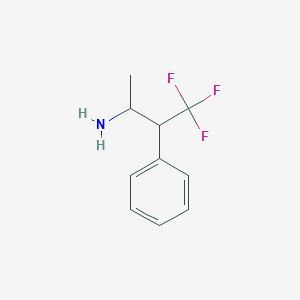

![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2679775.png)